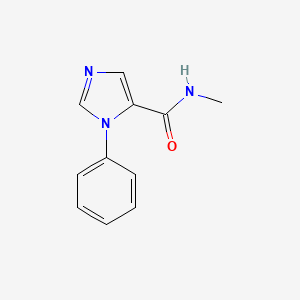
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as CPI-613, is a small molecule drug that has been extensively studied for its potential as a cancer treatment. It belongs to the class of drugs known as cancer metabolism inhibitors, which target the metabolic pathways that cancer cells rely on for energy production and survival.
Wirkmechanismus
CPI-613 works by targeting the TCA cycle enzymes, specifically the enzymes that convert pyruvate to acetyl-CoA. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cancer cell death. CPI-613 has also been shown to inhibit the activity of the electron transport chain, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects
CPI-613 has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to its effects on the TCA cycle and electron transport chain, CPI-613 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. CPI-613 has minimal effects on normal cells, making it a promising cancer treatment with low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPI-613 for lab experiments is its specificity for cancer cells. This allows researchers to study the effects of CPI-613 on cancer cells without affecting normal cells. CPI-613 is also relatively easy to synthesize and has a high purity and yield. However, one limitation of CPI-613 is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CPI-613. One area of interest is the development of combination therapies that include CPI-613 and other chemotherapeutic agents. Another area of interest is the study of CPI-613 in combination with immunotherapies, such as checkpoint inhibitors. Additionally, there is ongoing research on the potential use of CPI-613 in other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
CPI-613 can be synthesized using a multi-step synthetic process. The first step involves the reaction of 2,3-dichloroquinoxaline with cyclopropylmethylamine to form the intermediate compound. This intermediate is then reacted with potassium tert-butoxide and methyl chloroformate to yield the final product, CPI-613. The synthesis method has been optimized to yield high purity and high yield of CPI-613.
Wissenschaftliche Forschungsanwendungen
CPI-613 has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a wide range of cancer types, including pancreatic cancer, lung cancer, and leukemia. CPI-613 works by targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that cancer cells rely on for energy production. By inhibiting the TCA cycle, CPI-613 can induce cancer cell death and sensitize cancer cells to other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-4-2-1-3-10(11)7-12(16-13)14(18)15-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXAULTDBCKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)




